MIC Superiority of Fluconazole Analog Derived from 2-(2,4-Difluorophenyl)oxirane Core vs. Fluconazole
A fluconazole analog synthesized using a 2-(2,4-difluorophenyl)oxirane-derived intermediate demonstrated 4- to 64-fold higher antifungal potency than fluconazole against multiple Candida species, as measured by MIC values in broth microdilution assays [1]. The oxirane-derived compound also retained activity against fluconazole-resistant isolates where fluconazole MICs exceeded 64 μg/mL [1].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC range: 0.063–1 μg/mL against C. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis; MIC = 8–16 μg/mL against fluconazole-resistant C. albicans and C. krusei isolates |
| Comparator Or Baseline | Fluconazole: MIC ≤8 μg/mL (susceptible strains), 16–32 μg/mL (dose-dependent), ≥64 μg/mL (resistant strains); MIC ≥64 μg/mL against resistant isolates tested |
| Quantified Difference | 4- to 64-fold improvement in potency; activity against resistant strains at concentrations 4- to 8-fold lower than fluconazole |
| Conditions | Broth microdilution method per CLSI guidelines; tested against Candida albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis and fluconazole-resistant clinical isolates |
Why This Matters
This quantitative MIC advantage supports procurement of 2-(2,4-difluorophenyl)oxirane as the starting material for next-generation azole antifungal development, particularly for addressing fluconazole-resistant infections.
- [1] Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate. Research in Pharmaceutical Sciences. 2024. View Source
